REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][CH:7]=[CH:6]2.[C-:13]#[N:14].[Na+]>C(O)C>[N:9]1[C:10]2[C:5](=[CH:4][C:3]([CH2:2][C:13]#[N:14])=[CH:12][CH:11]=2)[CH:6]=[CH:7][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
BrCC=1C=C2C=CC=NC2=CC1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
Water (50 mL) and ethyl acetate (50 mL) were added
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
was purified by column (Petroleum Ether/EtOAc 5:1)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=CC(=CC=C12)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g | |
YIELD: PERCENTYIELD | 8% | |
YIELD: CALCULATEDPERCENTYIELD | 18.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |